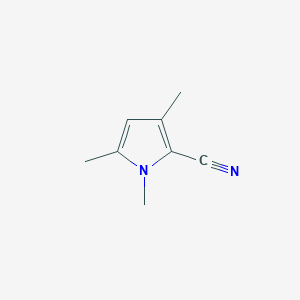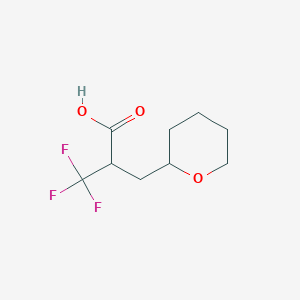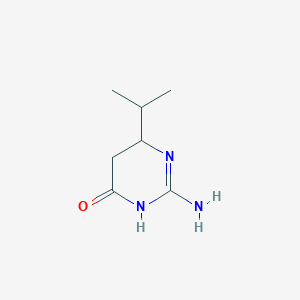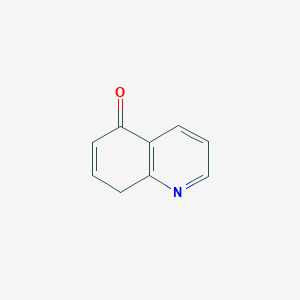
Methyl 3-methoxy-2-(trifluoromethyl)acrylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 3-methoxy-2-(trifluoromethyl)acrylate is an organic compound with the molecular formula C6H7F3O3. It is a derivative of acrylate, characterized by the presence of a trifluoromethyl group and a methoxy group. This compound is of interest in various fields due to its unique chemical properties, including its reactivity and stability.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Methyl 3-methoxy-2-(trifluoromethyl)acrylate can be synthesized through several methods. One common approach involves the reaction of 3-methoxyacrylic acid with trifluoromethyl iodide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the incorporation of stabilizers such as 4-Hydroxy-TEMPO can prevent unwanted side reactions during storage and handling .
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 3-methoxy-2-(trifluoromethyl)acrylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding acids or ketones.
Reduction: Reduction reactions can yield alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can replace the methoxy or trifluoromethyl groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are employed under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield trifluoromethyl ketones, while reduction can produce trifluoromethyl alcohols .
Wissenschaftliche Forschungsanwendungen
Methyl 3-methoxy-2-(trifluoromethyl)acrylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.
Biology: The compound is utilized in the development of fluorinated biomolecules for imaging and diagnostic purposes.
Medicine: It serves as a precursor in the synthesis of pharmaceuticals, particularly those requiring fluorinated groups for enhanced bioavailability and metabolic stability.
Industry: The compound is employed in the production of specialty chemicals, coatings, and materials with unique properties such as chemical inertness and low dielectric constant
Wirkmechanismus
The mechanism by which methyl 3-methoxy-2-(trifluoromethyl)acrylate exerts its effects involves its interaction with various molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property is particularly useful in drug design, where the compound can modulate the activity of enzymes and receptors by binding to specific sites .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Methyl 2-(trifluoromethyl)acrylate
- 2,2,2-Trifluoroethyl methacrylate
- Ethyl 4,4,4-trifluorocrotonate
- 3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluorooctyl acrylate
Uniqueness
Methyl 3-methoxy-2-(trifluoromethyl)acrylate stands out due to the presence of both a methoxy and a trifluoromethyl group. This combination imparts unique reactivity and stability, making it a valuable compound in various synthetic and industrial applications. Its ability to undergo diverse chemical reactions and its utility in multiple research fields highlight its versatility compared to similar compounds .
Eigenschaften
Molekularformel |
C6H7F3O3 |
|---|---|
Molekulargewicht |
184.11 g/mol |
IUPAC-Name |
methyl (E)-3-methoxy-2-(trifluoromethyl)prop-2-enoate |
InChI |
InChI=1S/C6H7F3O3/c1-11-3-4(5(10)12-2)6(7,8)9/h3H,1-2H3/b4-3+ |
InChI-Schlüssel |
PPBBKJUPMDJIJV-ONEGZZNKSA-N |
Isomerische SMILES |
CO/C=C(\C(=O)OC)/C(F)(F)F |
Kanonische SMILES |
COC=C(C(=O)OC)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Ethyl 8-bromo-1-(3,5-dichlorophenyl)-7-methoxy-1,4-dihydrochromeno[4,3-c]pyrazole-3-carboxylate](/img/structure/B12863168.png)


![(E)-N-[4-(Furan-2-yl)butan-2-ylidene]hydroxylamine](/img/structure/B12863187.png)

![1-methylpyrano[3,4-c]pyrazol-7(1H)-one](/img/structure/B12863204.png)
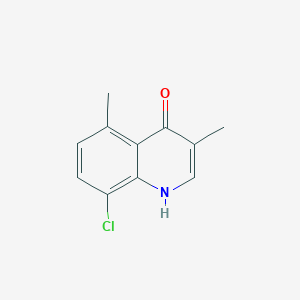

![2-[(E)-2-bromovinyl]-1,3-dichlorobenzene](/img/structure/B12863218.png)
